1-(2-Furyl)ethanamine hydrochloride
Overview
Description
1-(2-Furyl)ethanamine hydrochloride is a chemical compound with the molecular formula C_7H_9NO·HCl. It is derived from 2-furanmethanamine by reacting with hydrochloric acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-furanmethanamine with hydrochloric acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the product is then isolated through crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other purification techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)ethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the amine group.
Major Products Formed:
Oxidation: Produces furan derivatives and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in various substituted amine derivatives.
Scientific Research Applications
1-(2-Furyl)ethanamine hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Furyl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-(2-Furyl)ethanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
2-Furanmethanamine: Similar structure but lacks the hydrochloride group.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the amine group.
2-Furyl ethyl ketone: Contains a ketone group instead of the amine group.
These compounds have different chemical properties and applications, making this compound unique in its uses and effects.
Properties
IUPAC Name |
1-(furan-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOJKNUGVYXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-15-3 | |
Record name | 1-(furan-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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